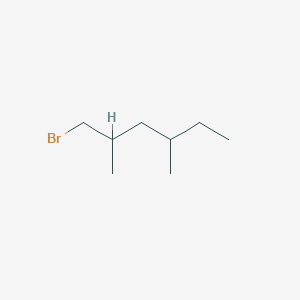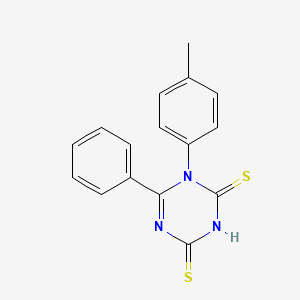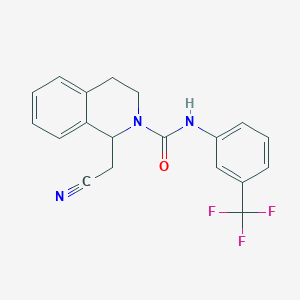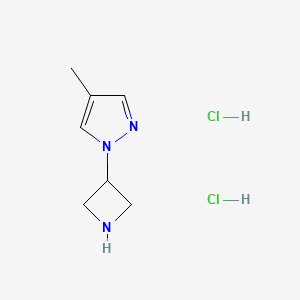![molecular formula C23H24N2OS B2742610 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone CAS No. 1903328-49-3](/img/structure/B2742610.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone is a synthetic compound with potential applications in medicinal chemistry. This compound is notable for its structural complexity and the presence of a naphthalene moiety, which often suggests significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the thieno[3,2-c]pyridine core, which can be achieved via a cyclization reaction involving appropriate starting materials. Piperidin-1-yl and naphthalen-1-yl groups are then introduced through subsequent substitution reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of (4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone would involve optimization of reaction conditions to maximize yield and minimize impurities. This typically includes the use of high-purity reagents, precise temperature control, and potentially catalytic processes to enhance reaction efficiency.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, altering the compound's functionality.
Reduction: Gain of electrons, often resulting in hydrogenation of double bonds.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Employing oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under specific pH and temperature conditions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield more oxygenated derivatives, while reduction typically produces more saturated compounds.
科学研究应用
Chemistry
In chemistry, the compound serves as an intermediate in the synthesis of more complex molecules. It is also used in studying reaction mechanisms due to its reactive functional groups.
Biology
The compound may be investigated for its potential biological activities, including binding studies with proteins or nucleic acids.
Medicine
Given its structural features, the compound could be explored for pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, (4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone might be utilized in the development of new materials or as a precursor in the manufacture of other synthetic chemicals.
作用机制
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets, modulating the activity of its targets. Pathways involved might include signal transduction or metabolic pathways, depending on the biological context.
相似化合物的比较
Comparison
Compared to similar compounds, such as other thienopyridine derivatives or naphthalene-containing molecules, (4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone stands out due to its unique combination of a piperidinyl group and a naphthalene moiety. This gives it distinctive chemical and biological properties.
Similar Compounds
Thieno[3,2-c]pyridine derivatives.
Naphthalene derivatives.
Piperidin-1-yl substituted compounds.
属性
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c26-23(21-7-3-5-17-4-1-2-6-20(17)21)24-12-8-19(9-13-24)25-14-10-22-18(16-25)11-15-27-22/h1-7,11,15,19H,8-10,12-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIXBCXNBJSXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)
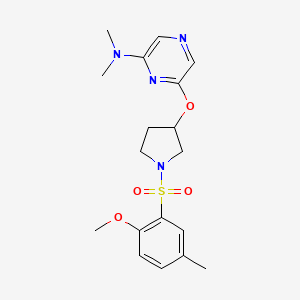
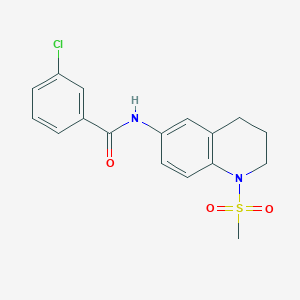
![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)
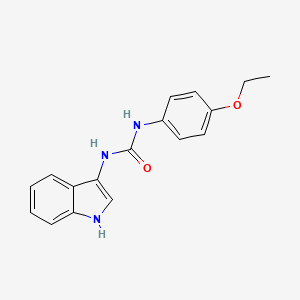
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)
![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)

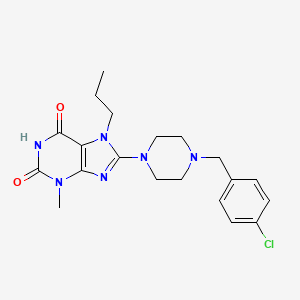
![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)
